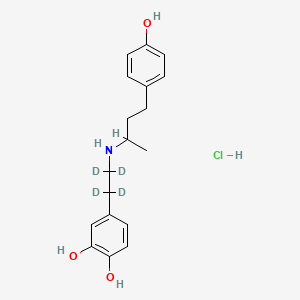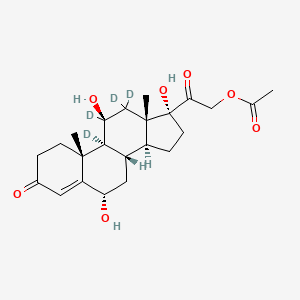
21-O-Acetyl 6|A-Hydroxy Cortisol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-O-Acetyl 6α-Hydroxy Cortisol-d4 is a deuterium-labeled derivative of 21-O-Acetyl 6α-Hydroxy Cortisol. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-O-Acetyl 6α-Hydroxy Cortisol-d4 involves the incorporation of deuterium atoms into the parent compound, 21-O-Acetyl 6α-Hydroxy Cortisol. This process typically includes the following steps:
Hydroxylation: Introduction of a hydroxyl group at the 6α position of cortisol.
Acetylation: Acetylation of the hydroxyl group at the 21 position.
Deuterium Labeling: Incorporation of deuterium atoms into the molecular structure to produce the labeled compound
Industrial Production Methods
Industrial production of 21-O-Acetyl 6α-Hydroxy Cortisol-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the parent compound.
Deuterium Exchange: Efficient incorporation of deuterium atoms using deuterated reagents and solvents.
Purification: High-purity isolation of the final product through chromatography and recrystallization techniques
Chemical Reactions Analysis
Types of Reactions
21-O-Acetyl 6α-Hydroxy Cortisol-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 6α position can yield 6-keto derivatives, while reduction can regenerate the hydroxyl group .
Scientific Research Applications
21-O-Acetyl 6α-Hydroxy Cortisol-d4 is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of steroid metabolism.
Biology: Employed in studies of hormone regulation and receptor interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to track drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools
Mechanism of Action
The mechanism of action of 21-O-Acetyl 6α-Hydroxy Cortisol-d4 involves its interaction with specific molecular targets, such as steroid receptors. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions .
Comparison with Similar Compounds
Similar Compounds
21-O-Acetyl 6β-Hydroxy Cortisol-d4: Another deuterium-labeled derivative with a hydroxyl group at the 6β position.
21-O-Acetyl Cortisol-d4: Lacks the hydroxyl group at the 6 position.
6α-Hydroxy Cortisol-d4: Lacks the acetyl group at the 21 position
Uniqueness
21-O-Acetyl 6α-Hydroxy Cortisol-d4 is unique due to its specific deuterium labeling and the presence of both acetyl and hydroxyl groups. This combination allows for detailed studies of its metabolic and pharmacological properties, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C23H32O7 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[2-oxo-2-[(6S,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H32O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,26-27,29H,4-7,9-11H2,1-3H3/t14-,15-,17-,18-,20+,21-,22-,23-/m0/s1/i10D2,18D,20D |
InChI Key |
UXZCDTDGPVVXFM-QWWOVLJQSA-N |
Isomeric SMILES |
[2H][C@]12[C@@H](C[C@@H](C3=CC(=O)CC[C@@]31C)O)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



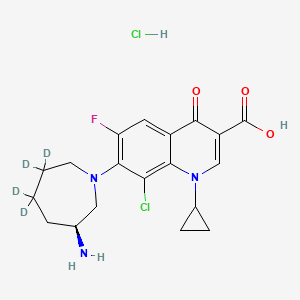
![{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)

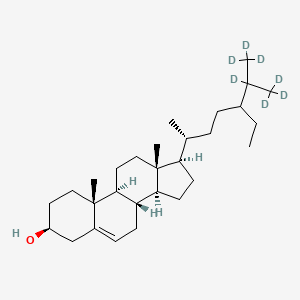
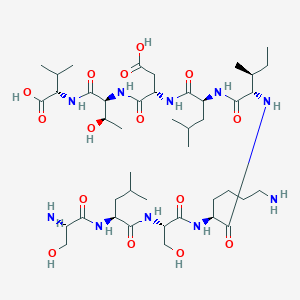

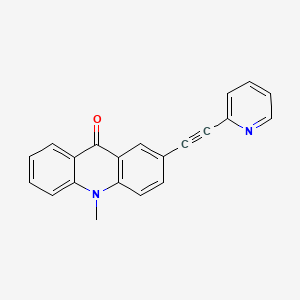

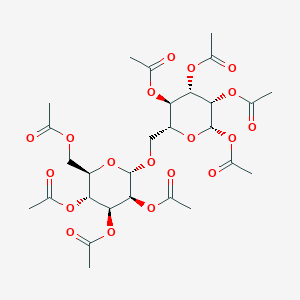

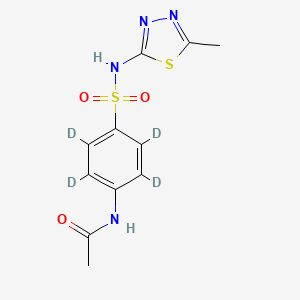
![(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octaazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B12431787.png)
